(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid

Metabolic modulation Glucose uptake Monocyte differentiation

Order this specific phenylpropenoic acid derivative to leverage its unique 2,6-dichlorobenzyl-etherified and 3-methoxylated scaffold, which uniquely engages lipoxygenase, trypsin, and phospholipase A2 pathways. This compound is a superior, single-agent alternative to multi-inhibitor cocktails for integrated arachidonic acid pathway studies. Its 3-methoxy substituent, absent in the des-methoxy control CAS 879642-88-3, is critical for its potent antifungal and chemopreventive pharmacophore. Ideal as a positive control in multi-stage carcinogenesis (DMBA/TPA) and dual antiparasitic/antivenom screening programs.

Molecular Formula C17H14Cl2O4
Molecular Weight 353.2 g/mol
Cat. No. B7748214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid
Molecular FormulaC17H14Cl2O4
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C17H14Cl2O4/c1-22-16-9-11(6-8-17(20)21)5-7-15(16)23-10-12-13(18)3-2-4-14(12)19/h2-9H,10H2,1H3,(H,20,21)/b8-6+
InChIKeySUDRNMNLHLDRNO-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-{4-[(2,6-Dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic Acid: Structural Identity, Class, and Procurement-Relevant Characteristics


The compound (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid (synonym: AKOS BBS-00007901) is a fully synthetic phenylpropenoic acid derivative distinguished from simple cinnamic acids by its 2,6-dichlorobenzyl ether and 3-methoxy substitution pattern . It belongs to the broader class of 2,6-dichlorobenzyloxy-substituted cinnamic acid analogs, which have been explored as inhibitors of fatty acid synthase (FabH) and lipoxygenase pathways [1]. The compound is catalogued as a research-grade small molecule in several commercial screening libraries and is associated with documented in vitro antioxidant, anticancer, antimalarial and anti-inflammatory activities in curated functional annotation databases [2][3].

Why Generic Substitution Fails for (2E)-3-{4-[(2,6-Dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic Acid: The Multi-Target Activity Profile Cannot Be Replicated by Simple Analogs


Procurement decisions for phenylpropenoic acid derivatives must account for the fact that this compound's 2,6-dichlorobenzyl-etherified and 3-methoxylated scaffold simultaneously engages lipoxygenase, trypsin, phospholipase A2, and cellular differentiation pathways – a polypharmacology profile that cannot be recapitulated by any single unsubstituted or singly-modified cinnamic acid analog [1][2]. The 3-methoxy group present in this compound is absent in the closely catalogued CAS 879642-88-3 analog (which bears only the 2,6-dichlorobenzyl ether on an otherwise unsubstituted phenyl ring), and this methoxy substitution is structurally analogous to the pharmacophore feature known to enhance antifungal activity in cinnamic amide scaffolds [3]. Similarly, the 2,6-dichloro substitution pattern provides a steric and electronic environment around the benzyl ether linkage that differs fundamentally from 2,4-dichloro isomers, potentially altering target engagement kinetics . Generic substitution with simpler cinnamic acids (e.g., ferulic acid, cinnamic acid) or even close registry neighbors results in loss of the specific combination of activities documented for this compound and risks experimental irreproducibility.

Quantitative Differentiation Evidence: (2E)-3-{4-[(2,6-Dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic Acid vs. Structural Analogs and Reference Inhibitors


Cellular Glucose Uptake Modulation in L6 Monocytes at Sub-Micromolar Screening Concentration

The target compound was evaluated in an acute in vitro functional assay measuring 2-deoxyglucose (2DG) uptake in vehicle-treated L6 monocytes at a screening concentration of 3 μM . This assay context is directly relevant to metabolic reprogramming and differentiation-inducing activity, consistent with independent database annotations describing the compound's ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1]. Although a direct head-to-head comparator is not available within the same assay, the 3 μM screening concentration places the compound in a potency range comparable to early-stage hit identification thresholds (typically ≤10 μM) employed in NIH Molecular Libraries Program screening campaigns [2].

Metabolic modulation Glucose uptake Monocyte differentiation

Lipoxygenase Inhibition and Arachidonic Acid Pathway Interference: Multi-Node Target Engagement vs. Reference NDGA

Curated pharmacological annotations classify the target compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. In vivo, the compound inhibits paw edema formation induced by phospholipase A2 in Swiss Wistar mice and prevents arachidonate release – the parent substrate for prostaglandin and prostacyclin synthesis [2]. This multi-node interference with the arachidonic acid cascade contrasts with the reference lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA), which selectively inhibits 5-LOX (IC50 = 200 nM), 12-LOX (IC50 = 30 μM), and 15-LOX (IC50 = 30 μM) but does not concurrently inhibit secreted phospholipase A2 or COX enzymes . Although quantitative IC50 values for the target compound against isolated LOX isoforms are not publicly available, the qualitatively broader target profile – spanning PLA2, LOX, and COX – represents a differentiated pharmacological fingerprint.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Anticarcinogenic and Chemopreventive Activity in JB6 Cell Transformation Assays

The compound demonstrates anticarcinogenic activity in the well-established JB6 mouse epidermal cell transformation model: it prevents DMBA-induced transformation and blocks promotion by tetradecanoyl phorbol acetate (TPA), and additionally prevents tertiary butyl hydroperoxide-induced mutagenesis while protecting AT base pairs in TA102 and TA104 S. typhimurium mutagenesis tests [1]. The JB6 assay is a gold-standard in vitro model for chemopreventive agent identification, and compounds showing both anti-initiation (anti-DMBA) and anti-promotion (anti-TPA) activity within this system are considered to possess a dual-mechanism chemopreventive profile [2]. In contrast, unsubstituted cinnamic acid shows only weak antiproliferative activity (IC50 = 1–4.5 mM in glioblastoma, melanoma, prostate, and lung carcinoma cells) and has not been reported to block TPA-induced promotion in JB6 cells [3], suggesting that the 2,6-dichlorobenzyl-3-methoxy substitution pattern confers substantially enhanced chemopreventive potency.

Chemoprevention JB6 cells Anticarcinogenic screening

Antimalarial and Antivenom Activities: Broad-Spectrum Pharmacological Fingerprint Lacking in Simple Cinnamic Analogs

The compound kills Plasmodium falciparum and nullifies lethal effects of Naja naja venom through inhibition of venom phospholipase A2 [1]. It also possesses antifungal activity against Aspergillus niger (inhibits cilia formation) [1]. This combination of antiparasitic, antivenom, and antifungal activities within a single molecular entity is not shared by unsubstituted cinnamic acid, ferulic acid (4-hydroxy-3-methoxycinnamic acid), or the non-methoxylated analog CAS 879642-88-3, none of which have documented anti-venom PLA2 inhibitory activity or P. falciparum killing activity in curated databases [2]. The simultaneous presence of the 2,6-dichlorobenzyl ether and 3-methoxy substituent appears critical for this broad-spectrum pharmacological fingerprint.

Antimalarial Antivenom Phospholipase A2 inhibition Broad-spectrum activity

Structural Differentiation: 3-Methoxy Substituent Absent in Closest Registry Analog CAS 879642-88-3

The closest commercially catalogued structural analog is (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]phenyl}prop-2-enoic acid (CAS 879642-88-3), which lacks the 3-methoxy substituent present in the target compound . In cinnamic acid derivative SAR, a methoxy group at the meta position of the phenyl ring has been specifically associated with enhanced antifungal activity in amide scaffolds [1], and the 3-methoxy-4-hydroxy substitution pattern (as in ferulic acid) is a well-established pharmacophore for antioxidant and anti-inflammatory activity [2]. The presence of the 3-methoxy group in the target compound introduces an additional hydrogen-bond acceptor and alters the electron density of the aromatic ring, which can affect both target binding affinity and metabolic stability relative to the des-methoxy analog [2]. This single structural feature differentiates the compound from CAS 879642-88-3 in any application where methoxy-dependent recognition or potency is critical.

Structure-activity relationship 3-Methoxy pharmacophore Molecular recognition

Low Toxicity Profile: Annotated Safety Advantage Over Cytotoxic Reference Compounds

The AOD database explicitly annotates the compound as 'not toxic or allergenic' [1]. This annotation, while qualitative, distinguishes the compound from many cinnamic acid derivatives and lipoxygenase inhibitors that carry documented cytotoxicity or allergenic potential. For example, unsubstituted cinnamic acid exhibits IC50 values of 1–4.5 mM against multiple cancer cell lines [2], and the reference LOX inhibitor NDGA has reported hepatotoxicity at elevated doses . The dissociation between the compound's anticarcinogenic/chemopreventive activity and its lack of general toxicity or allergenicity suggests a therapeutic selectivity window that may not be present in comparator compounds with narrower therapeutic indices. It is critical to note, however, that this annotation has not been validated through comprehensive regulatory toxicology studies and should be interpreted as a preliminary screening-level observation.

Safety profiling Non-toxic Drug-likeness Selectivity window

Optimal Application Scenarios for (2E)-3-{4-[(2,6-Dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic Acid Based on Quantitative Differentiation Evidence


Multi-Node Arachidonic Acid Cascade Probe for Inflammation Research

For laboratories investigating the integrated arachidonic acid pathway where simultaneous modulation of PLA2, LOX, and COX is mechanistically informative, this compound represents a single-agent alternative to compound cocktails combining a LOX inhibitor (e.g., NDGA) with a PLA2 inhibitor and a COX inhibitor. The documented inhibition of paw edema in Swiss Wistar mice [1] provides a direct in vivo relevance anchor that is absent for the des-methoxy analog CAS 879642-88-3. Researchers should note the absence of quantitative IC50 data and plan for in-house potency determination as part of experimental workflow.

Chemoprevention and Tumor Promotion Studies in JB6 and Related Epithelial Models

The compound's dual activity profile – preventing both DMBA-initiated transformation and TPA-driven promotion in JB6 cells [2] – makes it a valuable positive control or probe compound for multi-stage carcinogenesis studies. The 3-methoxy substituent structurally positions this compound closer to ferulic acid-like chemopreventive pharmacophores than CAS 879642-88-3, and the anti-mutagenesis activity in TA102/TA104 provides orthogonal genetic toxicology endpoints useful for mechanistic deconvolution.

Antiparasitic and Antivenom Discovery Programs in Neglected Disease Research

The simultaneous activity against P. falciparum and N. naja venom PLA2 [3] creates a niche application in resource-limited neglected disease screening programs where a single compound with dual antiparasitic/antivenom annotation can serve as a multi-purpose assay control or as a starting scaffold for medicinal chemistry optimization. The compound's annotated non-toxic and non-allergenic status [3] further supports its use as a safer handling option in BSL-2 parasitology and toxinology laboratories compared to compounds with known acute toxicity profiles.

Structure-Activity Relationship (SAR) Studies Focused on 3-Methoxy Pharmacophore Contributions

In systematic SAR campaigns exploring the contribution of the meta-methoxy substituent to cinnamic acid bioactivity, this compound serves as the key 3-methoxy-bearing test article, while CAS 879642-88-3 serves as the matched des-methoxy control . The 30 Da molecular weight difference and altered hydrogen-bonding capacity provide a clean chemical perturbation pair for assessing methoxy-dependent effects on potency, selectivity, solubility, and metabolic stability without confounding changes elsewhere in the molecule.

Quote Request

Request a Quote for (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.